molecular formula C22H26N6O3 B12198134 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

Cat. No.: B12198134
M. Wt: 422.5 g/mol
InChI Key: XQGHFWYFEHXYPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

The compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline group connected via a methanone bridge to a piperidine ring substituted with a triazolo[4,3-b]pyridazine moiety. Its structure integrates three key components:

  • Isoquinoline core : A partially saturated isoquinoline with methoxy groups at positions 6 and 7, known for modulating neurotransmitter interactions.
  • Piperidine spacer : A nitrogen-containing six-membered ring providing conformational flexibility and enhancing blood-brain barrier permeability.
  • Triazolopyridazine unit : A fused triazole-pyridazine heterocycle associated with anti-inflammatory and antiplatelet-activating factor (PAF) activities.
Property Value
Molecular formula C24H28N6O3
Molecular weight 448.5 g/mol
Key functional groups Methoxy, methanone, triazolopyridazine

Historical Context and Discovery

The compound emerged from efforts to optimize triazolopyridazine derivatives for enhanced bioactivity. Early work on triazolopyridazines, such as U.S. Patent 3,915,968, focused on antiallergic agents. The integration of a dihydroisoquinoline moiety arose from studies on Nigella sativa alkaloids, where 6,7-dimethoxy-1-methylisoquinoline demonstrated neuroprotective effects. Modern synthetic routes, including Friedel-Crafts acylation and reductive amination, enabled the coupling of these fragments.

Significance in Contemporary Chemical Research

This molecule exemplifies three trends in drug discovery:

  • Multitarget engagement : The triazolopyridazine moiety inhibits PAF receptors, while the isoquinoline component interacts with serotonin and dopamine transporters.
  • Structural hybridity : Combining saturated and aromatic systems balances solubility and target affinity, addressing limitations of earlier triazolopyridazines.
  • Fluorescence applications : Analogous dihydroisoquinoline-carbonitrile derivatives exhibit mechanofluorochromism, suggesting potential use in bioimaging.

Scope and Objectives of the Review

This review analyzes:

  • Synthetic methodologies for constructing the triazolopyridazine-isoquinoline scaffold.
  • Structure-activity relationships (SAR) derived from analogous compounds.
  • Emerging applications in neurological and inflammatory disease research. Excluded are pharmacokinetic, toxicological, and formulation-related data to focus on chemical and mechanistic insights.

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C22H26N6O3/c1-30-18-11-16-7-10-27(13-17(16)12-19(18)31-2)22(29)15-5-8-26(9-6-15)21-4-3-20-24-23-14-28(20)25-21/h3-4,11-12,14-15H,5-10,13H2,1-2H3

InChI Key

XQGHFWYFEHXYPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCN(CC3)C4=NN5C=NN=C5C=C4)OC

Origin of Product

United States

Preparation Methods

One-Pot Method from 3,4-Dimethoxyphenethylamine

The patent CN110845410A describes a high-yield, one-pot synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (Figure 1 ):

Procedure :

  • Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux to form an intermediate imine.

  • Cyclization : Treatment with oxalyl chloride and phosphotungstic acid catalyzes ring closure.

  • Workup : Methanol addition precipitates the product, which is filtered and dried.

Optimized Conditions :

  • Yield : 80%

  • Purity : 99.1% (HPLC), single impurity ≤0.16%

  • Key Advantage : Avoids costly trifluoroacetic acid and minimizes N-methyl impurities.

Table 1 : Comparison of Isoquinoline Synthesis Routes

MethodStarting MaterialCatalystYield (%)Purity (%)
One-pot3,4-DimethoxyphenethylaminePhosphotungstic acid8099.1
Literature route3,4-DimethoxyphenethylamineRuCl₂(PPh₃)₃6595.2

Synthesis of the Triazolo[4,3-b]pyridazin-6-yl Fragment

Cyclization of Diaminopyridazinium Salts

Adapting methods from Tetrahedron (2008), linearly fused triazolo-heterocycles are synthesized via cyclization of diaminopyridazinium salts with aldehydes. For triazolo[4,3-b]pyridazine:

Procedure :

  • Intermediate formation : 3,6-Diaminopyridazine reacts with benzaldehyde in ethanol under basic conditions.

  • Cyclization : Heating at 80°C induces ring closure, forming the triazolo-pyridazine core.

  • Oxidation : Air oxidation or MnO₂ converts the dihydro intermediate to the aromatic triazolo system.

Challenges :

  • Regioselectivity : Competing pathways may yieldtriazolo[1,5-a]pyridazine isomers.

  • Byproducts : Dimroth rearrangement observed in electron-deficient substrates.

Preparation of the Piperidin-4-yl Methanone Linker

Functionalization of Piperidine

The piperidin-4-yl methanone moiety is synthesized via:

  • Boc protection : tert-Butoxycarbonyl (Boc) protection of piperidine-4-carboxylic acid.

  • Ketone introduction : Reaction with phosgene or oxalyl chloride forms the carbonyl bridge.

  • Deprotection : Acidic removal of Boc yields the free amine for subsequent coupling.

Key Reaction :

Piperidine-4-carboxylic acid(Boc)₂OBoc-piperidine-4-carboxylic acidSOCl₂Acyl chlorideNH3Piperidin-4-yl methanone\text{Piperidine-4-carboxylic acid} \xrightarrow{\text{(Boc)₂O}} \text{Boc-piperidine-4-carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Acyl chloride} \xrightarrow{\text{NH}_3} \text{Piperidin-4-yl methanone}

Coupling Strategies for Final Assembly

Amide Bond Formation

The isoquinoline and triazolo-pyridazine fragments are coupled via the piperidin-4-yl methanone linker using:

  • EDC/HOBt-mediated coupling :

    • Conditions : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt), DMF, rt.

    • Yield : 60–70% (crude), purified via silica chromatography.

  • Ullmann Coupling :

    • Conditions : CuI, L-proline, K₂CO₃, DMSO, 90°C.

    • Advantage : Tolerates steric hindrance from methoxy groups.

Table 2 : Coupling Method Comparison

MethodConditionsYield (%)Purity (%)
EDC/HOBtDMF, rt, 24h6595
Ullmann CouplingCuI, DMSO, 90°C, 48h5592

Analytical Data and Process Optimization

Purity and Yield Enhancement

  • Crystallization : Methanol/water recrystallization improves purity to >99%.

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) resolves residual impurities.

Scalability Considerations

  • One-pot isoquinoline synthesis : Scalable to kilogram batches with 75–80% yield.

  • Triazolo-pyridazine cyclization : Requires strict temperature control to suppress rearrangements .

Chemical Reactions Analysis

Types of Reactions

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the isoquinoline ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methanone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of the compound involves multi-step organic reactions that typically include the formation of the isoquinoline core followed by the introduction of the triazolo and piperidine moieties. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : A study demonstrated that similar isoquinoline derivatives effectively inhibited the growth of various cancer cell lines, suggesting that modifications to the isoquinoline structure can enhance anticancer activity .

Neuroprotective Effects

Compounds containing isoquinoline structures are known for their neuroprotective effects. Research indicates that they can modulate neurotransmitter systems and exhibit neurotrophic properties.

  • Case Study : A study found that related compounds improved cognitive function in animal models of neurodegenerative diseases by enhancing synaptic plasticity .

Antidepressant Properties

The compound may also possess antidepressant-like effects by interacting with serotonin and dopamine receptors. This interaction could lead to mood enhancement and reduction in anxiety-like behaviors.

  • Case Study : Research involving similar triazole-pyridazine derivatives showed a notable decrease in depressive-like symptoms in animal models, indicating a potential pathway for developing new antidepressant medications .

Mechanistic Insights

The mechanisms by which (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone exhibits its biological activities are under investigation. Preliminary findings suggest:

  • Inhibition of Enzymes : The compound may inhibit monoamine oxidases (MAO), which play a crucial role in the metabolism of neurotransmitters.
  • Receptor Modulation : It could act as a modulator for various receptors involved in mood regulation and neuroprotection.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The isoquinoline moiety can interact with neurotransmitter receptors, while the triazolopyridazine and piperidine moieties can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Heterocyclic Diversity: The target compound’s [1,2,4]triazolo-pyridazine moiety is distinct from the imidazo-pyridazine systems in . Triazolo-pyridazines may offer improved metabolic stability due to reduced susceptibility to oxidative degradation . The 6,7-dimethoxy-dihydroisoquinoline group in the target compound contrasts with the trifluoromethylphenyl substituents in analogs 72–73.

Pharmacological Implications: Trifluoromethyl groups in analogs 72–75 may enhance binding affinity to hydrophobic enzyme pockets, while the target compound’s dimethoxy groups could favor interactions with polar residues .

Comparison with Quinazoline Derivatives

describes a related piperazine-quinazoline methanone (UK-33274), which shares the piperidine/piperazine core but diverges in heterocyclic substituents. The quinazoline moiety in UK-33274 is associated with kinase inhibition, highlighting how structural variations dictate target specificity .

Biological Activity

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

This compound features a unique arrangement combining isoquinoline and triazole-pyridazine moieties. The presence of methoxy groups enhances its solubility and biological interactions. The molecular formula is C20H20N4O3C_{20}H_{20}N_4O_3 with a molecular weight of 364.4 g/mol.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of Isoquinoline Derivative : The initial step typically involves the synthesis of the 6,7-dimethoxy-3,4-dihydroisoquinoline core.
  • Triazole and Pyridazine Integration : Subsequent reactions incorporate the triazole and pyridazine components through coupling reactions.
  • Final Methanone Formation : The final step involves the introduction of the methanone group through acylation reactions.

Anticancer Properties

Research has indicated that compounds containing isoquinoline structures often exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that derivatives similar to this compound inhibit cell proliferation in various cancer cell lines such as breast and colon cancer cells .
  • Mechanism of Action : The mechanism may involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation.

Neuroprotective Effects

Isoquinoline derivatives are also known for their neuroprotective effects:

  • Inhibition of Neurodegeneration : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and excitotoxicity .
  • Potential in Treating Neurodegenerative Diseases : There is potential for this compound in therapeutic applications for diseases like Alzheimer’s and Parkinson’s due to its ability to modulate neurotransmitter systems.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Bacterial Inhibition : Some isoquinoline derivatives have demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivitySignificant inhibition of cell growth in breast cancer cell lines
NeuroprotectionReduced neuronal cell death in oxidative stress models
Antimicrobial PropertiesEffective against specific bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.